molecular formula C17H11F3N2O3 B2476547 N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 330190-02-8

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2476547
CAS RN: 330190-02-8
M. Wt: 348.281
InChI Key: KKTUAENGODSFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(trifluoromethyl)benzamide, also known as MI-773, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. MI-773 has been shown to inhibit the activity of the p53-MDM2 interaction, which is a critical pathway in cancer development.

Scientific Research Applications

Synthesis and Characterization

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(trifluoromethyl)benzamide and related compounds have been synthesized and characterized, demonstrating their potential in the development of new materials and pharmaceutical compounds. For instance, the synthesis of novel 5-substituted tetrazoles with inhibitory activity of corrosion for mild steel in acidic media highlights its relevance in materials science and corrosion prevention (Aouine et al., 2011). Similarly, the synthesis and characterization of new optically active polyamides containing 1,3-dioxoisoindolin-2-yl units as pendent groups suggest applications in the development of high-performance polymers with specific optical properties (Isfahani et al., 2010).

Anticancer and Antiepileptic Activities

Research has also explored the pharmacological properties of derivatives of N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(trifluoromethyl)benzamide, showing significant anticancer and antiepileptic activities. For example, novel phthalimide derivatives bearing amino acid conjugated anilines were synthesized and demonstrated antiepileptic activity, revealing the therapeutic potential of these compounds (Asadollahi et al., 2019). Additionally, some derivatives have shown promising anticancer activities, suggesting their role in developing new anticancer therapies (Gudipati et al., 2011).

Molecular Docking and Computational Studies

The compound and its derivatives have been subjects of molecular docking and computational studies to understand their interactions with biological targets. This approach aids in the rational design of compounds with enhanced biological activities. For instance, the crystal structure, spectroscopy, SEM analysis, and computational studies of N-(1,3-dioxoisoindolin-2yl)benzamide provided insights into its structural properties, facilitating the design of materials with desired characteristics (Bülbül et al., 2015).

Anti-inflammatory and Antimicrobial Activities

Derivatives of N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(trifluoromethyl)benzamide have been evaluated for their anti-inflammatory and antimicrobial activities, underscoring their potential in treating various inflammatory and infectious diseases. For example, a series of novel derivatives were synthesized and showed promising anti-inflammatory activity, supporting their use in developing anti-inflammatory agents (Nikalje et al., 2015).

properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-22-15(24)12-6-5-11(8-13(12)16(22)25)21-14(23)9-3-2-4-10(7-9)17(18,19)20/h2-8H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTUAENGODSFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(trifluoromethyl)benzamide

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